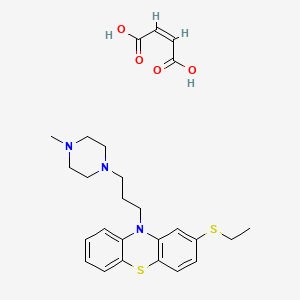
Thiethylperazine maleate
概要
説明
マレイン酸チエチルペラジンは、フェノチアジン系に属する化合物であり、主に制吐剤として使用されます。 麻酔、軽度の悪心誘発性化学療法剤、放射線療法、および毒素に関連する悪心と嘔吐の治療に効果的であることが知られています 。 マレイン酸チエチルペラジンはドーパミン拮抗薬であり、セロトニンやヒスタミン受容体などの他の受容体とも相互作用します .
準備方法
合成経路と反応条件
チエチルペラジンの合成には、いくつかの段階が含まれます。3-(エチルスルファニル)アニリンと2-クロロ安息香酸のゴールドバーグ反応により、ジアリールアミン中間体が生成されます。この中間体は、カルボキシル基の熱分解除去によってフェノチアジン誘導体になります。 最後の段階では、1-(γ-クロロプロピル)-4-メチルピペラジンをソジウムアミドの存在下でアルキル化して、チエチルペラジンを生成します .
工業的製造方法
マレイン酸チエチルペラジンの工業的製造には、同様の合成経路が用いられますが、より大規模です。このプロセスには、高収率と高純度を確保するために、温度、圧力、pHなどの反応条件を厳密に制御することが含まれます。 最終生成物は、しばしば結晶化され、製薬基準を満たすために精製されます .
化学反応解析
反応の種類
マレイン酸チエチルペラジンは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されてスルホキシドやスルホンを生成できます。
還元: 還元反応により、マレイン酸チエチルペラジンを対応するスルフィドに変換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化リチウムアルミニウムなど)、求核剤などがあります。 条件は、目的の反応に応じて異なり、通常、制御された温度と溶媒が関与します .
主要な生成物
これらの反応から生成される主要な生成物には、スルホキシド、スルホン、およびチエチルペラジンの置換誘導体があります .
科学研究への応用
マレイン酸チエチルペラジンは、幅広い科学研究への応用があります。
化学: フェノチアジン誘導体とその反応を研究するモデル化合物として使用されます。
生物学: 研究により、マウスの脳からベータアミロイドをクリアする可能性が示されており、アルツハイマー病の研究における候補となっています.
化学反応の分析
Types of Reactions
Thiethylperazine maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of thiethylperazine .
科学的研究の応用
Clinical Applications
1. Antiemetic Use
- Indications : Thiethylperazine maleate is indicated for the relief of nausea and vomiting, particularly in patients undergoing chemotherapy or those experiencing post-operative nausea .
- Dosage : Clinical studies suggest that the optimal single antiemetic dose for adults is typically around 10 mg .
2. Management of Psychotic Disorders
- Schizophrenia and Bipolar Disorder : Thiethylperazine has been utilized in treating both negative and positive symptoms of schizophrenia and acute mania associated with bipolar disorder. Its mechanism involves antagonism at various receptor sites, which helps alleviate psychotic symptoms .
- Dementia-Related Agitation : The drug has also shown efficacy in managing agitation in dementia patients, providing a dual benefit of addressing both behavioral symptoms and nausea .
Research Applications
Recent studies have explored the potential of this compound beyond traditional uses:
1. Alzheimer's Disease Research
- A study investigated the effects of thiethylperazine on beta-amyloid clearance in mice models of Alzheimer's disease. The results indicated that thiethylperazine activates the MRP1 transport protein, facilitating the removal of beta-amyloid from the brain, which could have implications for future Alzheimer's therapies .
2. PET Imaging Studies
- Positron Emission Tomography (PET) imaging was employed to assess the drug's efficacy in reducing amyloid plaques in animal models. The findings suggested that thiethylperazine treatment led to a significant decrease in amyloid burden, warranting further clinical trials in human subjects .
Several case studies highlight the diverse applications of this compound:
1. Case Study on Nausea Management
- A clinical trial involving patients receiving chemotherapy demonstrated that thiethylperazine significantly reduced nausea severity compared to placebo controls, with minimal side effects reported .
2. Behavioral Management in Dementia
作用機序
マレイン酸チエチルペラジンは、主にドーパミン受容体(DRD1、DRD2、DRD4)とセロトニン受容体(5-HT2A、5-HT2C)の拮抗作用によって効果を発揮します。また、ムスカリン性アセチルコリン受容体やヒスタミン受容体とも相互作用します。 この多重受容体相互作用は、脳の嘔吐中枢に影響を与えることで、悪心と嘔吐を軽減するのに役立ちます .
類似化合物の比較
類似化合物
プロクロルペラジン: 制吐剤および抗精神病薬として使用される別のフェノチアジン誘導体。
クロルプロマジン: 主に抗精神病薬として使用されますが、制吐作用も持っています。
プロメタジン: 抗ヒスタミン薬および制吐作用で知られています.
独自性
マレイン酸チエチルペラジンは、その特定の受容体プロファイルと、他のフェノチアジン誘導体では一般的に見られないベータアミロイドをクリアする能力により、ユニークです。 これは、神経変性疾患の研究における有望な候補となっています .
類似化合物との比較
Similar Compounds
Prochlorperazine: Another phenothiazine derivative used as an antiemetic and antipsychotic.
Chlorpromazine: Used primarily as an antipsychotic but also has antiemetic properties.
Promethazine: Known for its antihistamine and antiemetic effects.
Uniqueness
Thiethylperazine maleate is unique due to its specific receptor profile and its ability to clear beta-amyloid, which is not commonly observed in other phenothiazine derivatives. This makes it a promising candidate for research in neurodegenerative diseases .
特性
CAS番号 |
1179-69-7 |
|---|---|
分子式 |
C30H37N3O8S2 |
分子量 |
631.8 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChIキー |
RVBRTNPNFYFDMZ-LVEZLNDCSA-N |
SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CCSC1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
沸点 |
227 °C @ 0.01 mm Hg |
Color/Form |
Crystals from acetone |
melting_point |
62-64 °C Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/ Crystals from ethanol; MP: 139 °C /Dimalate/ 62 - 64 °C |
Key on ui other cas no. |
1179-69-7 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
1420-55-9 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/ FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/ 4.87e-03 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Toresten; Tresten; Torecan maleate; Torecan bimaleate; Torecan dimaleate; Thiethylperazine Maleate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















